Nampt-IN-3

Cancer metabolism Epigenetics NAMPT inhibition

Single-target NAMPT inhibitors (e.g., FK866, GMX1778) fail to replicate the dual pathway modulation required to study cancer metabolism-epigenetics crosstalk. Nampt-IN-3 (Compound 35) is a first-in-class, balanced dual NAMPT/HDAC inhibitor that synchronously perturbs both pathways, eliminating confounding variables inherent to two-drug combinations. • Balanced IC50 values: NAMPT (31 nM) and HDAC1 (55 nM) • Induces both apoptosis and autophagy; validated in vivo (HCT116 xenograft) • Supplied with rigorous analytical characterization for reproducible target validation studies

Molecular Formula C29H25N7O2
Molecular Weight 503.6 g/mol
Cat. No. B8103370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt-IN-3
Molecular FormulaC29H25N7O2
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C(N=N3)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
InChIInChI=1S/C29H25N7O2/c30-25-5-1-2-6-26(25)33-29(38)24-9-7-20(8-10-24)18-36-19-27(34-35-36)22-11-13-23(14-12-22)28(37)32-17-21-4-3-15-31-16-21/h1-16,19H,17-18,30H2,(H,32,37)(H,33,38)
InChIKeyLSGNVZAEAAZOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nampt-IN-3 Procurement Guide


Nampt-IN-3 (CAS 2121591-52-2, Compound 35) is a first-in-class small molecule designed as a dual inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and histone deacetylase (HDAC), simultaneously targeting cancer metabolism and epigenetics [1]. It exhibits balanced inhibitory activities against NAMPT (IC50 = 31 nM) and HDAC1 (IC50 = 55 nM), and induces both apoptosis and autophagy, ultimately leading to cell death [1]. This compound is intended exclusively for research use and serves as a critical chemical probe for investigating the therapeutic potential of dual-target modulation.

Procurement Rationale for Nampt-IN-3


Substituting Nampt-IN-3 with a single-target NAMPT inhibitor (e.g., FK866, GMX1778) or an imbalanced dual inhibitor fundamentally alters the experimental design. Nampt-IN-3's mechanism of action requires balanced, simultaneous engagement of both NAMPT and HDAC1 to achieve its unique biological effects [1]. Class-level inference suggests that single-target agents fail to replicate the dual pathway modulation (metabolism and epigenetics) [2], and imbalanced dual inhibitors (e.g., 39a/39h, which exhibit potent HDAC inhibition but only modest NAMPT activity) do not induce the same lethal effects driven by the NAD biosynthesis pathway [3]. Furthermore, using this specific chemical probe, rather than a random combination of two separate inhibitors, eliminates confounding variables associated with drug-drug interactions, differential pharmacokinetics, and dosing ratios [3].

Quantitative Head-to-Head Evidence


Dual-Target vs. Single-Target NAMPT Inhibitors

Nampt-IN-3 is a dual NAMPT/HDAC inhibitor, whereas FK866 and GMX1778 are single-target NAMPT inhibitors. Nampt-IN-3 inhibits both NAMPT (IC50 = 31 nM) and HDAC1 (IC50 = 55 nM) [1]. In contrast, FK866 and GMX1778 show potent NAMPT inhibition (IC50 = 0.09 nM and <25 nM, respectively) but have no reported activity against HDAC1 . This dual-target profile enables simultaneous modulation of cancer metabolism and epigenetics, a strategy not achievable with single-target inhibitors [1].

Cancer metabolism Epigenetics NAMPT inhibition HDAC inhibition Multitarget drug discovery

Balanced Dual Potency vs. Imbalanced Inhibitor

Nampt-IN-3 demonstrates balanced inhibitory activities against NAMPT (IC50 = 31 nM) and HDAC1 (IC50 = 55 nM) [1]. In contrast, the dual inhibitor 39h shows a highly imbalanced profile with subnanomolar to low nanomolar activity against HDAC1-3 (IC50 = 0.71–25.1 nM) but only modest activity against NAMPT [2]. The balanced potency of Nampt-IN-3 is hypothesized to be critical for its ability to effectively induce cell death through simultaneous, robust engagement of both pathways, whereas the weak NAMPT inhibition of 39h may limit its efficacy in NAD+ depletion.

NAMPT/HDAC dual inhibitors Structure-activity relationship Balanced potency p53-null leukemia Drug resistance

In Vivo Antitumor Efficacy Comparison

In the HCT116 colorectal cancer xenograft model, Nampt-IN-3 (Compound 35) demonstrated excellent in vivo antitumor efficacy [1]. Compound 7f, another dual NAMPT/HDAC inhibitor with higher potency (NAMPT IC50 = 15 nM, HDAC1 IC50 = 2 nM), also showed potent in vivo antitumor efficacy in the same model [2]. While 7f is more potent in vitro, Nampt-IN-3 represents an alternative chemical scaffold with a distinct pharmacokinetic profile and a different selectivity window, offering researchers a valuable tool for understanding the relationship between in vitro potency, selectivity, and in vivo outcome.

In vivo efficacy HCT116 xenograft Tumor growth inhibition Antitumor activity Pharmacodynamics

Primary Research Applications


Cancer Metabolism and Epigenetics Interplay

Nampt-IN-3 is the primary tool for researchers studying the functional interplay between cellular metabolism (via NAMPT inhibition and NAD+ depletion) and epigenetic regulation (via HDAC inhibition). Its balanced dual activity [1] allows for the synchronous perturbation of these two critical pathways in cancer cells, providing a unique model system not accessible with single-target agents or simple drug combinations.

Overcoming Single-Target Resistance

Class-level inference from studies on HDAC/NAMPT dual inhibitors suggests that targeting both pathways simultaneously can overcome primary resistance seen with single-target agents in certain p53-null cancer models [2]. Nampt-IN-3 serves as a critical chemical probe to test this hypothesis and elucidate the resistance mechanisms, offering a potential alternative strategy for drug-resistant malignancies.

Dual-Target Engagement Studies

Nampt-IN-3 is a well-characterized compound for use in chemical biology assays designed to deconvolute the phenotypic consequences of dual-target engagement. Its well-defined in vitro potency [1] and demonstrated in vivo activity [1] make it suitable for target validation studies, biomarker discovery, and understanding the pharmacodynamics of simultaneously hitting NAMPT and HDAC1.

Preclinical In Vivo Proof-of-Concept

Given its validated in vivo antitumor efficacy in the HCT116 xenograft model [1], Nampt-IN-3 is an appropriate starting point for in vivo pharmacology studies. Researchers can use this compound to establish proof-of-concept for dual NAMPT/HDAC inhibition in various tumor models, study pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluate potential biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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